1-Bromo-3-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically a yellow solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-nitrobenzene can be synthesized through various methods. One common method involves the bromination of 3-fluoro-5-nitrobenzene using bromine in the presence of a catalyst . Another method includes the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . The reaction conditions typically involve maintaining the temperature below 40°C during the addition of brominating agents and then stirring the mixture at 50-60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid for nitration.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-fluoro-5-nitroaniline.
Reduction: 3-Fluoro-5-bromoaniline.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-5-nitrobenzene is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine makes the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be easily substituted by other nucleophiles, facilitating various synthetic transformations .
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-4-fluoro-2-nitrobenzene
- 1-Bromo-2-fluoro-4-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of bromine, fluorine, and nitro groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVEPMSQBEVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567064 | |
Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7087-65-2 | |
Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7087-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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